Methyl 2,5-dimethylthiophene-3-carboxylate
Description
Methyl 2,5-dimethylthiophene-3-carboxylate (CAS: 53562-48-4, MFCD23714100) is a thiophene-based organic compound with the molecular formula C₉H₁₂O₂S . The molecule features a methyl ester group at position 3 and methyl substituents at positions 2 and 5 of the thiophene ring. This compound is primarily utilized as a synthetic precursor for pharmacologically active derivatives, including anti-inflammatory and antioxidant agents . Its structural simplicity and reactivity make it a versatile building block in heterocyclic chemistry.
Properties
IUPAC Name |
methyl 2,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGORHFMKHFVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethylthiophene-3-carboxylate typically involves the esterification of 2,5-dimethylthiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as bromine or chlorinating agents; reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of halogenated derivatives or other functionalized thiophene compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 2,5-dimethylthiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules and heterocycles, facilitating the development of new compounds with potential applications in various fields.
Biology
- Biological Activities : Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy against various pathogens and its potential role in modulating inflammatory responses.
Medicine
- Drug Development : this compound is being investigated for its potential use as an intermediate in pharmaceutical formulations. Its unique structure may contribute to the development of novel therapeutic agents targeting various diseases .
Material Science Applications
This compound is also significant in the field of materials science:
- Conductive Polymers : The compound is explored for its role in developing advanced materials such as conductive polymers and organic semiconductors. These materials are crucial for applications in electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference compound. Its consistent properties help improve the accuracy and reliability of chemical analyses conducted in laboratories .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Facilitates development of new compounds |
| Biology | Antimicrobial and anti-inflammatory research | Potential therapeutic applications |
| Medicine | Pharmaceutical intermediate | Investigated for novel drug development |
| Material Science | Development of conductive polymers | Important for electronics and renewable energy |
| Analytical Chemistry | Standard reference in chemical analyses | Enhances accuracy and reliability |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control samples, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Conductive Polymers
Research conducted at a leading university focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials exhibited enhanced electrical conductivity and stability, making them suitable for use in flexible electronic devices.
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic thiophene ring and ester functional group play crucial roles in its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 2,5-dimethylthiophene-3-carboxylate with analogous thiophene derivatives, highlighting differences in molecular structure, substituents, biological activity, and physicochemical properties.
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Phenolic groups (e.g., in ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) enhance antioxidant and anti-inflammatory activities due to radical scavenging via phenolic -OH groups . Halogenated derivatives (e.g., bromobenzamido substituent) may exhibit altered electronic properties, influencing binding interactions in drug design .
Methyl esters (e.g., target compound) are more compact, favoring synthetic accessibility and crystallinity .
Ring Saturation :
- 2,5-Dihydrothiophene derivatives (e.g., methyl 2,5-dihydrothiophene-3-carboxylate) lack full aromaticity, reducing resonance stabilization and altering reactivity compared to fully unsaturated thiophenes .
Biological Activity
Methyl 2,5-dimethylthiophene-3-carboxylate (MDTC) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and recent research findings.
Chemical Structure and Properties
MDTC is characterized by its thiophene ring structure, which is known for its biological activity. The presence of methyl groups at the 2 and 5 positions enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
MDTC has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) values demonstrate the potency of MDTC:
| Pathogen | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
These results suggest that MDTC may serve as a promising candidate for developing new antimicrobial agents .
Anti-Inflammatory Activity
MDTC has also shown potential in reducing inflammation. Studies indicate that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.
- Inhibition Potency :
| Compound | IC50 (μM) |
|---|---|
| MDTC | 29.2 |
| Other Thiophene Derivatives | Varies |
The anti-inflammatory effects are attributed to the structural features of MDTC, particularly the methyl groups that enhance its interaction with enzyme active sites .
Anticancer Activity
Recent studies have highlighted the anticancer potential of MDTC through its effects on various cancer cell lines. The compound has been tested against breast, colon, lung, and prostate cancer cells.
- Cell Viability Assays :
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | Low Micromolar |
| Colon Cancer | Low Micromolar |
| Lung Cancer | Low Micromolar |
| Prostate Cancer | Low Micromolar |
These findings indicate that MDTC may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
The biological activity of MDTC is largely attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : MDTC likely disrupts bacterial cell membranes or inhibits essential metabolic pathways.
- Anti-inflammatory Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by blocking COX and LOX enzymes.
- Anticancer Mechanism : MDTC potentially induces apoptosis through reactive oxygen species (ROS) generation and affects cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of MDTC against clinical strains of Escherichia coli and Pseudomonas aeruginosa, demonstrating significant growth inhibition compared to control groups .
- Anti-inflammatory Assessment : In vivo studies showed that administration of MDTC reduced inflammation markers in animal models, supporting its therapeutic potential in treating inflammatory diseases .
- Anticancer Evaluation : A series of experiments revealed that MDTC exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2,5-dimethylthiophene-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common precursor is ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which undergoes esterification or transesterification to yield methyl esters. For example, cyanoacetylation with methyl reagents (e.g., methyl cyanoacetate) followed by Knoevenagel condensation with aldehydes in toluene/piperidine/acetic acid can produce derivatives . Optimizing solvent polarity, catalyst loading (e.g., 5 mol% piperidine), and reaction time (5–6 hours) improves yields (72–94%) .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- IR : Look for ester C=O (~1668 cm⁻¹), C≡N (~2212 cm⁻¹), and aromatic C=C (~1558 cm⁻¹) stretches .
- ¹H NMR : Methyl ester protons appear as a singlet at δ ~3.8–4.0 ppm; thiophene methyl groups show peaks at δ ~2.2–2.3 ppm .
- MS : Molecular ion peaks (e.g., [M+Na]⁺ or [M-1]⁻) validate molecular weight .
Q. What purification methods are effective for isolating this compound?
- Answer : Recrystallization from ethanol or methanol removes impurities due to the compound’s moderate solubility in alcohols. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves structurally similar byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) identifies hydrogen-bonding patterns (e.g., N–H⋯O interactions) and π-stacking. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate forms infinite chains via N–H⋯O bonds along the b-axis, with C–H⋯π interactions stabilizing the lattice . Graph-set analysis (Etter’s formalism) classifies these interactions for predictive modeling .
Q. How to design in vitro/in vivo experiments to evaluate bioactivity (e.g., antioxidant/anti-inflammatory effects)?
- Answer :
- In vitro : Use DPPH/ABTS radical scavenging assays (IC₅₀ values) to assess antioxidant capacity. Phenolic substituents enhance activity via radical stabilization .
- In vivo : Carrageenan-induced rat paw edema models measure anti-inflammatory efficacy. Compare percentage inhibition (70–83%) against standards like diclofenac (85%) .
- Data Contradiction Analysis : Discrepancies between in vitro and in vivo results may arise from bioavailability or metabolic stability. Use pharmacokinetic profiling (e.g., plasma half-life) to reconcile differences .
Q. What strategies optimize regioselectivity in thiophene functionalization reactions?
- Answer :
- Electrophilic Substitution : Methyl and ester groups direct electrophiles to the 4-position of the thiophene ring.
- Knoevenagel Condensation : Active methylene groups (e.g., cyanoacetamide) react preferentially with aldehydes over amide nitrogens, ensuring C=C bond formation at the 3-position .
- Table : Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes polarity for condensation |
| Catalyst | Piperidine (5 mol%) | Accelerates enolate formation |
| Reaction Time | 5–6 hours | Minimizes side reactions |
Q. How to analyze conflicting spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- ¹H NMR Overlap : Use 2D NMR (COSY, HSQC) to assign overlapping methyl/methoxy signals.
- Mass Spec Isomers : High-resolution MS (HRMS) distinguishes isotopic patterns or fragmentation pathways .
- IR Ambiguities : Compare experimental spectra with computed DFT vibrational modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
